

Application Note: Quantification of (+)-Enterodiol in Human Plasma via LC-MS/MS

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Compound of Interest

Compound Name: (+)-Enterodiol

Cat. No.: B13403265

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Abstract

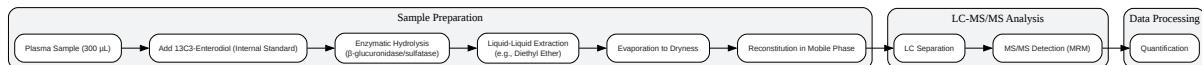
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **(+)-Enterodiol** in human plasma. Enterodiol is a gut microbial metabolite of dietary lignans and an enterolignan with potential health implications. The described protocol employs enzymatic hydrolysis to release enterodiol from its conjugated forms, followed by a straightforward extraction and rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is well-suited for clinical research and epidemiological studies requiring accurate measurement of enterodiol concentrations in plasma.

Introduction

Enterodiol, along with enterolactone, are the primary enterolignans produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, whole grains, and vegetables.^[1] These compounds have garnered significant interest due to their potential role in human health, including hormone-dependent cancers and cardiovascular diseases.^{[1][2]} Accurate quantification of enterodiol in biological matrices like plasma is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.^[3] This application note presents a validated LC-MS/MS method that offers the necessary sensitivity and specificity for reliable enterodiol quantification in human plasma.^[2]

Experimental Workflow

The overall experimental workflow consists of plasma sample preparation, including enzymatic hydrolysis and extraction, followed by LC-MS/MS analysis and data processing.



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Caption: Experimental workflow for the quantification of **(+)-Enterodiol** in plasma.

Materials and Methods

Reagents and Materials

- **(+)-Enterodiol** analytical standard
- **13C3-(+)-Enterodiol** (internal standard)
- β -glucuronidase/sulfatase from *Helix pomatia*
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Diethyl ether
- Human plasma (K2EDTA)

Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
- C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m)

Detailed Protocols

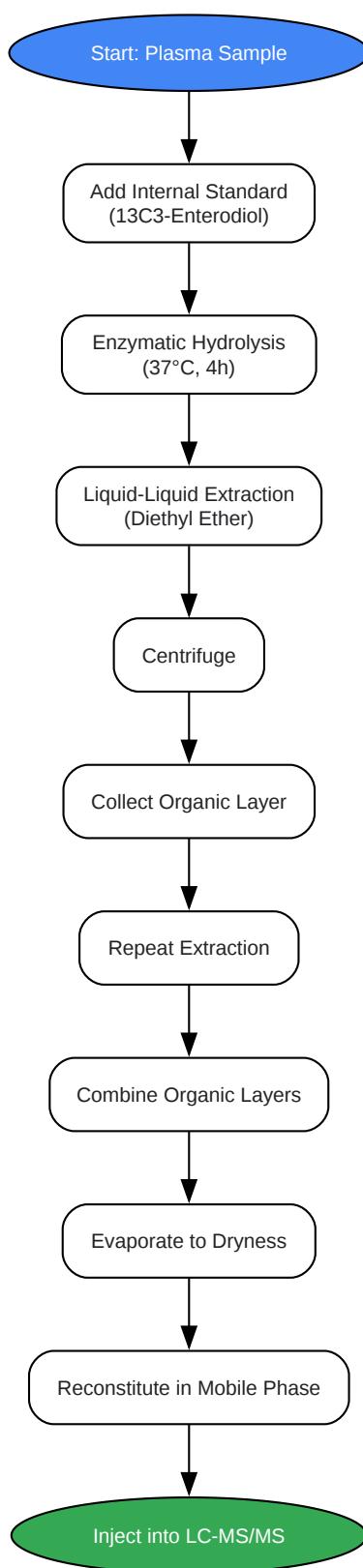
Preparation of Standards and Quality Controls

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **(+)-Enterodiol** and **13C3-(+)-Enterodiol** in methanol.
- Working Standard Solutions: Serially dilute the **(+)-Enterodiol** stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 1 to 1000 ng/mL).
- Internal Standard Working Solution: Dilute the **13C3-(+)-Enterodiol** stock solution with 50% methanol to a final concentration of 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

- Pipette 300 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10 μ L of the 100 ng/mL **13C3-(+)-Enterodiol** internal standard working solution to all tubes except for the blank.
- Add 50 μ L of β -glucuronidase/sulfatase enzyme mixture.
- Incubate the samples at 37°C for 4 hours to ensure complete hydrolysis of enterodiol conjugates.^[1]
- Perform a liquid-liquid extraction by adding 1 mL of diethyl ether and vortexing for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the organic (upper) layer to a clean tube.
- Repeat the extraction (steps 5-7) and combine the organic layers.
- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

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Caption: Step-by-step sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Parameters

Parameter	Value
Column	C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min.

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	-4500 V
Dwell Time	100 ms

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(+)-Enterodiol	301.1	133.1	-35
13C3-(+)-Enterodiol	304.1	136.1	-35

Note: Collision energy and other source-dependent parameters should be optimized for the specific instrument used.[4][5]

Results and Discussion

This method demonstrates excellent linearity over a calibration range of 1 to 1000 ng/mL, with a correlation coefficient (r^2) of >0.99. The use of a stable isotope-labeled internal standard, **13C3-(+)-Enterodiol**, effectively compensates for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[2][6] The within-run and between-run precision were found to be less than 15%, with accuracy within $\pm 15\%$ of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation. The limit of quantification (LOQ) for this method is typically in the low ng/mL range, making it suitable for quantifying endogenous levels of enterodiol in human plasma.[7]

Quantitative Data Summary

Parameter	(+)-Enterodiol
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	85% - 115%
Precision (%CV at LLOQ, LQC, MQC, HQC)	< 15%
Recovery	> 80%

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of **(+)-Enterodiol** in human plasma. The simple extraction procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in large-scale clinical and epidemiological studies. This method will be a valuable tool for researchers investigating the role of enterolignans in human health and disease.

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